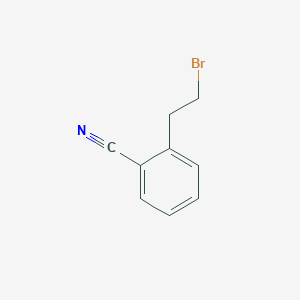

![molecular formula C23H19N5O2S B2893884 3-[(2,5-二甲基苯基)磺酰基]-N-苯基[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 899761-11-6](/img/structure/B2893884.png)

3-[(2,5-二甲基苯基)磺酰基]-N-苯基[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

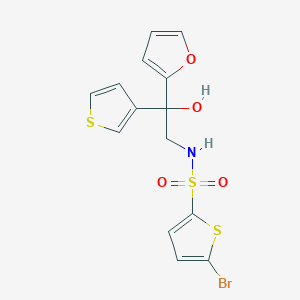

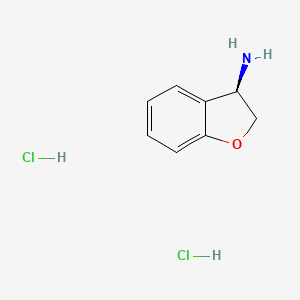

The compound “3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a heterocyclic compound . It belongs to the class of triazole compounds which contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The synthesis often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed, comprehensively exploring the reaction scope .Molecular Structure Analysis

The molecular formula of the compound is C24H20N5O2S . The average mass is 461.511 Da and the monoisotopic mass is 461.132172 Da .Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities and are used in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .科学研究应用

合成和分子结构

已经对三唑并喹唑啉衍生物的合成和结构解析进行了研究,包括与“3-[(2,5-二甲基苯基)磺酰基]-N-苯基[1,2,3]三唑并[1,5-a]喹唑啉-5-胺”类似的化合物。这些化合物是通过涉及硫代半氨基甲酰肼和二环己基碳二亚胺 (DCC) 的反应制备的,一些研究采用 X 射线晶体学进行结构研究。这项研究提供了对这些化合物中分子框架和可能重排的见解 (克拉布等人,1999 年)。

抗菌和杀线虫活性

一类三唑并喹唑啉基噻唑烷酮表现出显着的抗菌和杀线虫特性,表明这些化合物具有开发针对微生物病原体和线虫的新型药物的潜力。这些化合物表现出有希望的活性,在某些情况下与标准治疗相当,突出了它们在解决微生物耐药性和农业害虫方面的潜力 (雷迪等人,2016 年)。

抗癌潜力

从各种起始材料合成的三唑并喹唑啉衍生物已被评估其抗癌活性。这项研究表明,三唑并喹唑啉结构中的某些修饰可以增强其对特定癌细胞系的功效,表明开发新型抗癌剂的一个有希望的领域 (雷迪等人,2015 年)。

血清素受体拮抗

研究探索了合成取代的 3-苯磺酰基-三唑并喹唑啉作为选择性血清素 5-HT(6) 受体拮抗剂。这项研究在神经科学领域具有重要意义,为通过调节血清素受体活性来开发治疗神经系统疾病的新疗法提供了潜在途径 (伊瓦琴科等人,2010 年)。

未来方向

Triazole compounds have been the focus of many research studies due to their versatile biological activities . There is a continuous effort to develop new classes of agents to fight multidrug-resistant pathogens . The future directions in this field could involve the development of new synthetic protocols and the exploration of the biological potential of these compounds .

作用机制

Target of Action

Compounds with similar triazoloquinazoline scaffolds have been reported to exhibit a broad range of biological activities, including antibacterial, anti-hiv, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic effects . The specific targets for these activities vary widely and are often dependent on the specific functional groups present in the compound.

Mode of Action

Compounds with similar structures are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with key residues in the target proteins . The specific mode of action would depend on the nature of the target and the specific functional groups present in the compound.

Biochemical Pathways

These could include pathways related to cell division, protein synthesis, signal transduction, and others . The specific effects would depend on the nature of the target and the specific functional groups present in the compound.

Pharmacokinetics

For example, the presence of a sulfonyl group could potentially enhance the compound’s water solubility, which could in turn influence its absorption and distribution .

Result of Action

These could include inhibition of protein synthesis, induction of cell death, disruption of cell signaling pathways, and others .

Action Environment

For example, the presence of certain ions or molecules could potentially interfere with the compound’s interaction with its targets .

属性

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2S/c1-15-12-13-16(2)20(14-15)31(29,30)23-22-25-21(24-17-8-4-3-5-9-17)18-10-6-7-11-19(18)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMIQMBRJFOGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

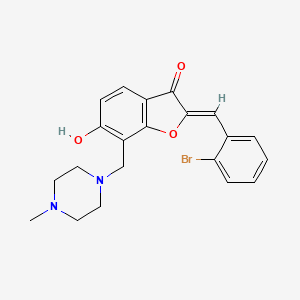

![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)

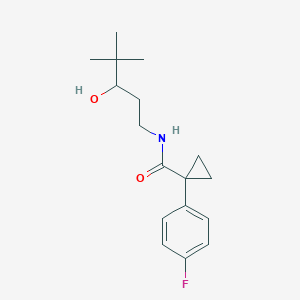

![1-(3-chlorophenyl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2893808.png)

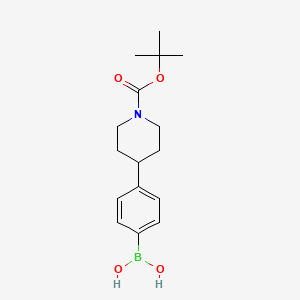

![1-[3-(4-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2893813.png)

![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2893817.png)